

A Guide to Quantitative Proteomics Using Stable Isotope Dimethyl Labeling

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Compound of Interest

Compound Name: DMT-dl

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This technical guide provides an in-depth overview of stable isotope dimethyl labeling, a robust and cost-effective chemical labeling method for quantitative proteomics. This approach is particularly valuable for the comparative analysis of protein expression and post-translational modifications across multiple samples.

Core Principles of Stable Isotope Dimethyl Labeling

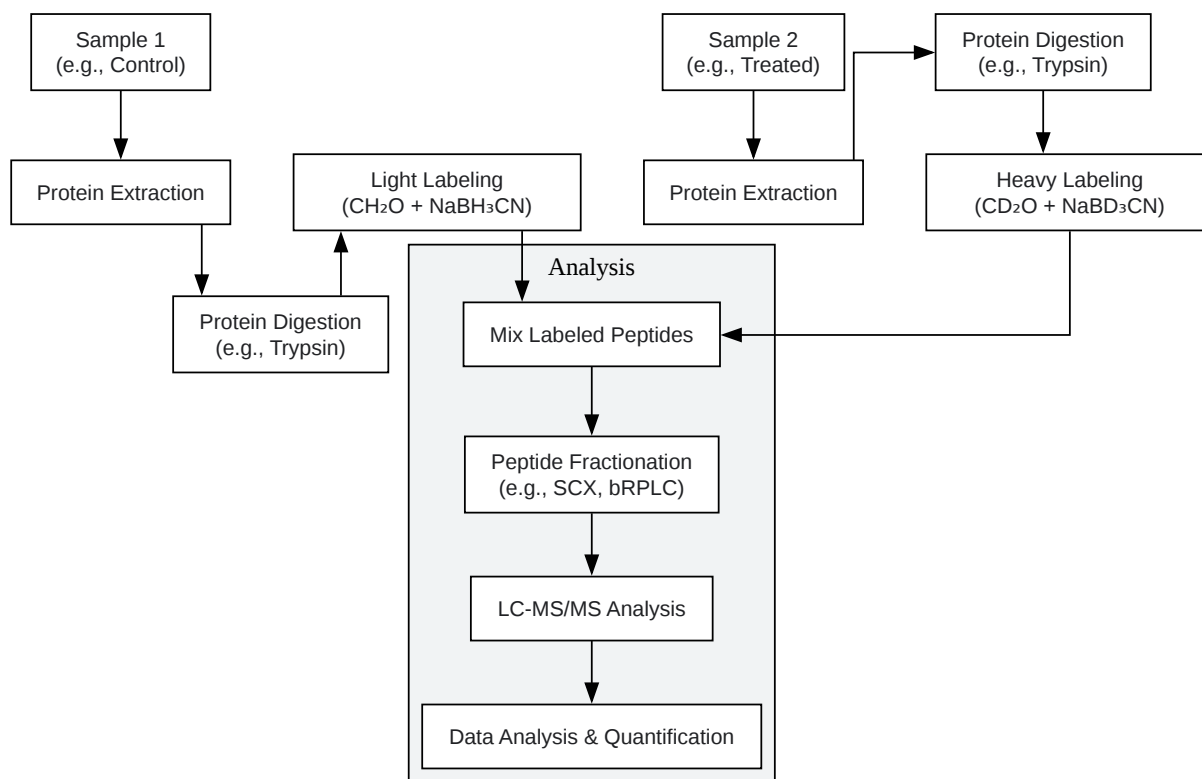
Stable isotope dimethyl labeling is a chemical labeling technique used in mass spectrometry-based proteomics to quantify proteins and their post-translational modifications.[1][2] The fundamental principle involves the covalent attachment of isotopically distinct dimethyl groups to the primary amines of peptides (the N-terminus and the ϵ -amino group of lysine residues) through reductive amination.[3][4][5]

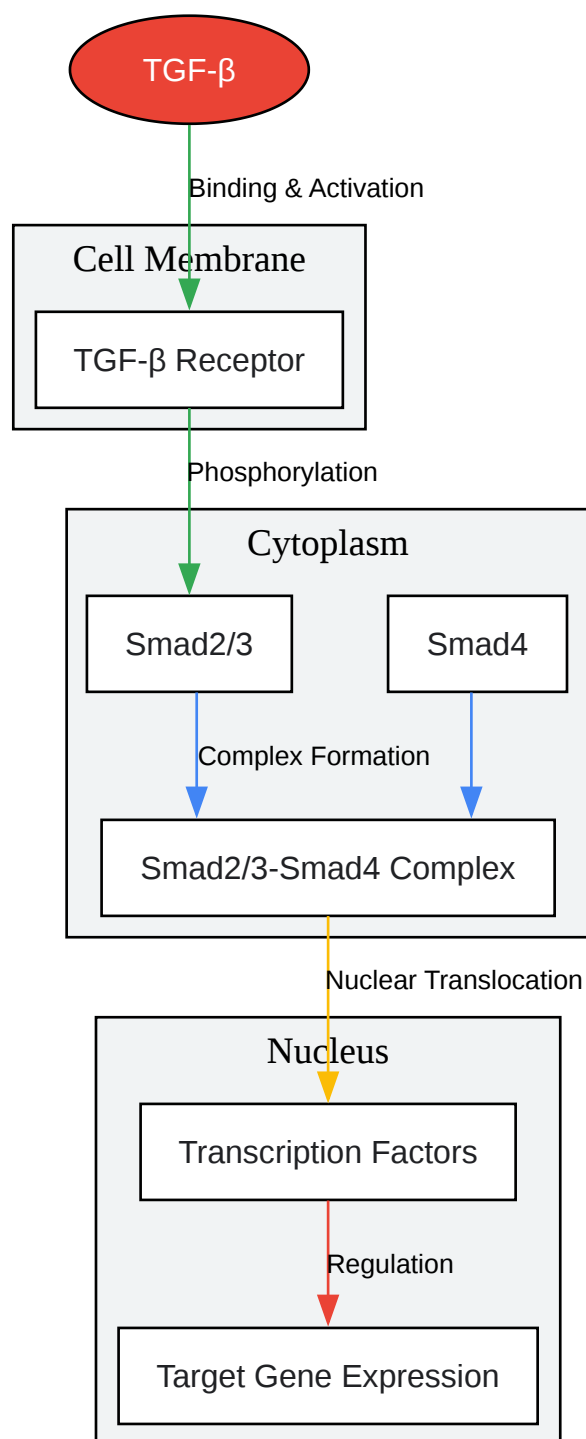
This labeling is achieved using isotopologues of formaldehyde and a reducing agent, typically sodium cyanoborohydride.[6] For a simple duplex experiment, one sample is labeled with the "light" reagents (e.g., CH_2O and NaBH_3CN), while the other is labeled with "heavy" reagents (e.g., CD_2O and NaBD_3CN).[6] This results in a predictable mass difference between the same peptide from the two samples, allowing for their relative quantification when analyzed by mass spectrometry. The labeling reaction is rapid, typically completing in under five minutes, and produces no detectable byproducts.[7]

One of the significant advantages of dimethyl labeling is its cost-effectiveness compared to other labeling methods like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) or TMT (Tandem Mass Tags).[1][2] Furthermore, it is a versatile method applicable to virtually any type of sample, including tissues and body fluids, where metabolic labeling is not feasible.[3][4][5] The technique can be extended beyond duplex to multiplex experiments, enabling the simultaneous comparison of up to five samples.[8][9]

Experimental Workflow

The experimental workflow for quantitative proteomics using stable isotope dimethyl labeling is a multi-step process that begins with sample preparation and culminates in data analysis. The key stages are outlined below and illustrated in the accompanying diagram.






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